molecular formula C12H12INO2 B3269030 4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole CAS No. 501362-93-2

4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole

Cat. No.: B3269030
CAS No.: 501362-93-2
M. Wt: 329.13 g/mol
InChI Key: XJKVVHCZKAADFP-UHFFFAOYSA-N
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Description

4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole is a versatile chemical compound with the molecular formula C12H12INO2 and a molecular weight of 329.13 g/mol . This compound is characterized by the presence of an oxazole ring substituted with an iodomethyl group, a methoxyphenyl group, and a methyl group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired outcome.

Chemical Reactions Analysis

4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products. Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes. It can serve as a probe to study enzyme activities and protein interactions.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(iodomethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO2/c1-8-11(7-13)14-12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKVVHCZKAADFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Analogously to the building block synthesis of 4-iodomethyl-5-phenyl-2-p-tolyloxazole, diacetylmonoxime and m-anisaldehyde gave 4-iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole.
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4-iodomethyl-5-phenyl-2-p-tolyloxazole
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Synthesis routes and methods II

Procedure details

Analogous to the building block synthesis of 4-iodomethyl-5-phenyl-2-m-tolyloxazole, diacetylmonoxime and m-anisaldehyde gave 4-iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole.
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4-iodomethyl-5-phenyl-2-m-tolyloxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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